6-Chloro-N,N-dimethylnicotinamide
Overview
Description
6-Chloro-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is a derivative of nicotinamide, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a chlorine atom, and the amide nitrogen is substituted with two methyl groups. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N-dimethylnicotinamide typically involves the chlorination of N,N-dimethylnicotinamide. One common method is the reaction of N,N-dimethylnicotinamide with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a low temperature to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,N-dimethylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).
Oxidation: Oxidizing agents like H2O2 or m-CPBA in solvents like acetonitrile (CH3CN) or dichloromethane (CH2Cl2).
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents like tetrahydrofuran (THF) or ethanol (EtOH).
Major Products Formed
Substitution: Formation of N,N-dimethylnicotinamide derivatives with different substituents at the 6-position.
Oxidation: Formation of N-oxides of this compound.
Reduction: Formation of 6-chloro-N,N-dimethylamine derivatives.
Scientific Research Applications
6-Chloro-N,N-dimethylnicotinamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies related to enzyme inhibition and as a probe for understanding biological pathways.
Mechanism of Action
The mechanism of action of 6-Chloro-N,N-dimethylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the dimethylamino group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylnicotinamide: Lacks the chlorine atom at the 6-position, which can affect its reactivity and binding properties.
6-Methoxy-N,N-dimethylnicotinamide: Contains a methoxy group instead of a chlorine atom, leading to different chemical and biological properties.
6-Fluoro-N,N-dimethylnicotinamide: Contains a fluorine atom at the 6-position, which can influence its electronic properties and reactivity.
Uniqueness
6-Chloro-N,N-dimethylnicotinamide is unique due to the presence of the chlorine atom at the 6-position, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new chemical entities and the study of biological systems .
Properties
IUPAC Name |
6-chloro-N,N-dimethylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMBBXCPGAFTCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494338 | |
Record name | 6-Chloro-N,N-dimethylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54864-83-4 | |
Record name | 6-Chloro-N,N-dimethyl-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54864-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N,N-dimethylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-N,N-dimethylnicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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